6-(4-Chlorophenyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYBSFKUYMXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Leading to 6 4 Chlorophenyl Pyrimidin 4 Ol
Historical Context of Pyrimidin-4-ol Synthesis Approaches
The synthesis of pyrimidine (B1678525) derivatives has a rich history dating back to the late 19th century. One of the foundational methods is the Pinner synthesis, first described by Adolf Pinner in 1884, which involves the condensation of an amidine with a β-dicarbonyl compound. acs.orgslideshare.net This acid-catalyzed reaction laid the groundwork for the construction of the pyrimidine ring and has been a cornerstone in heterocyclic chemistry. slideshare.netnih.govwikipedia.orgdrugfuture.com Initially, these reactions were performed under harsh conditions, often requiring strong acids or bases and prolonged reaction times.
Over the years, numerous modifications and new approaches have been developed. Early methods for producing 4-hydroxypyrimidines often involved the reaction of β-ketoesters with thiourea, followed by desulfurization using Raney nickel. While generally providing good yields, this method had significant drawbacks for industrial applications, including the high cost and handling difficulties associated with Raney nickel, and the inability to introduce substituents at the 2-position. google.com Another classical approach involves the reaction of a β-ketoester with an amidine, though the yields can be low depending on the specific amidine used, such as formamidine, and the cost of the amidine can be prohibitive for large-scale synthesis. google.com These early methods, while historically significant, often suffered from limitations such as low yields, harsh reaction conditions, and the use of hazardous reagents.
Development and Optimization of Synthetic Routes for 6-(4-Chlorophenyl)pyrimidin-4-ol
The quest for more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound has led to the development of various synthetic strategies. These range from multi-step sequences to elegant one-pot procedures, often incorporating catalytic and green chemistry principles.
One-Pot and Multi-Step Synthetic Strategies
A significant advancement in the synthesis of 6-arylpyrimidin-4-ols, including the 4-chloro derivative, is the development of a one-pot method. This strategy involves the reaction of a methyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate at elevated temperatures. scispace.com For the synthesis of this compound, methyl-3-oxo-3-(4-chlorophenyl)propanoate is used as the starting material. This one-pot approach offers a notable improvement over older methods, which could take several days and result in very low yields. scispace.com
The reaction proceeds by heating a stirred solution of the β-ketoester and ammonium acetate in formamide. The temperature is gradually increased and held at elevated temperatures for several hours. After cooling and dilution with water, the product precipitates and can be isolated. This method has been shown to produce this compound in yields ranging from 50-70%. scispace.com
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Methyl-3-oxo-3-(4-chlorophenyl)propanoate | Formamide, Ammonium Acetate | 160-170 | 4-5 | 50-70 |
| Table 1: One-Pot Synthesis of this compound |
While one-pot syntheses offer efficiency, multi-step strategies provide alternative routes that can be advantageous in certain contexts, such as when starting from different precursors or for the synthesis of analogues. A common multi-step approach involves the initial synthesis of a chalcone. For instance, a substituted acetophenone can be reacted with a substituted benzaldehyde in a Claisen-Schmidt condensation to form a chalcone. This intermediate can then be reacted with a source of the amidine functionality, like guanidine (B92328), to form the pyrimidine ring. While this method is more commonly used for 2-aminopyrimidines, modifications can lead to pyrimidin-4-ol derivatives.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. In the context of pyrimidine synthesis, various catalysts have been employed to improve efficiency.
For the one-pot synthesis of 6-arylpyrimidin-4-ols, ammonium acetate serves as a source of ammonia in situ, which is a key component for the formation of the pyrimidine ring. scispace.com While not a catalyst in the traditional sense, its role is crucial for the reaction to proceed.
More broadly, the synthesis of pyrimidine derivatives has seen the application of various catalysts, including Lewis acids, solid acids, and transition metals. For example, ammonium metavanadate (NH4VO3) has been shown to be a highly efficient and eco-friendly catalyst for the one-pot synthesis of substituted pyridines, a related class of heterocycles, suggesting its potential applicability in pyrimidine synthesis under similar Hantzsch-like conditions. d-nb.info The use of such catalysts can lead to shorter reaction times and higher yields compared to non-catalytic methods. d-nb.info
Green Chemistry Principles in Synthetic Route Design for this compound
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and improve safety. acs.orgrasayanjournal.co.inmdpi.comnih.gov The one-pot synthesis of this compound aligns with several of these principles. By combining multiple steps into a single operation, it reduces the need for intermediate purification, thereby minimizing solvent usage and waste generation. scispace.comrasayanjournal.co.in
Furthermore, the use of readily available and relatively non-hazardous starting materials contributes to a greener process. Formamide, while requiring careful handling, is a simple and common reagent. The development of solvent-free or microwave-assisted pyrimidine syntheses represents further progress in the application of green chemistry. rasayanjournal.co.inresearchgate.net These methods can significantly reduce reaction times, energy consumption, and the use of volatile organic solvents. rasayanjournal.co.inresearchgate.net The pursuit of catalysts that are recyclable and can operate under mild conditions is also a key area of research in the green synthesis of pyrimidines. rasayanjournal.co.in
Mechanistic Elucidation of Key Reaction Steps
The one-pot synthesis of 6-arylpyrimidin-4-ols from methyl-3-oxo-3-arylpropanoates, formamide, and ammonium acetate is proposed to proceed through a specific reaction pathway. The first step involves the in situ generation of ammonia from ammonium acetate. This ammonia then reacts with the β-ketoester to form an intermediate methyl 3-amino-3-arylacrylate. This enamine intermediate is crucial for the subsequent cyclization. scispace.com
The enamine then reacts with formamide, which provides the remaining carbon and nitrogen atoms needed to construct the pyrimidine ring. The cyclization is followed by dehydration to yield the aromatic 6-arylpyrimidin-4-ol. The isolation and characterization of the intermediate methyl 3-amino-3-phenylacrylate in the synthesis of the unsubstituted analogue lends strong support to this proposed mechanism. scispace.com
Proposed Mechanistic Pathway:
Enamine Formation: The β-ketoester (methyl-3-oxo-3-(4-chlorophenyl)propanoate) reacts with ammonia (from ammonium acetate) to form the enamine intermediate (methyl 3-amino-3-(4-chlorophenyl)acrylate).
Addition of Formamide: The enamine undergoes nucleophilic addition to formamide.
Cyclization: Intramolecular cyclization occurs, leading to a dihydropyrimidinone intermediate.
Dehydration: The intermediate undergoes dehydration to form the final aromatic product, this compound.
Scale-Up Considerations and Challenges in the Production of this compound
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound, several factors need to be considered for a successful and efficient scale-up.
One of the primary challenges in scaling up the one-pot synthesis is managing the high reaction temperatures (160-170 °C). scispace.com On a large scale, ensuring uniform heat distribution and controlling potential exotherms is critical for safety and product consistency. The use of specialized reactors with efficient heating and cooling systems is essential.
The work-up procedure, which involves dilution with water and extraction with an organic solvent, can also become cumbersome and generate large volumes of aqueous waste at an industrial scale. scispace.com Optimizing the work-up to minimize solvent usage and facilitate product isolation is a key process development goal. This may involve exploring crystallization as a primary purification method to avoid chromatography.
Furthermore, the purity of the final product is of utmost importance, especially for pharmaceutical applications. Impurities that are present in small, manageable amounts at the lab scale can become significant issues in large-scale batches. Therefore, a thorough understanding of the impurity profile and the development of robust purification methods are necessary. While solid-phase synthesis has been scaled up for some pyrimidine derivatives, this is often more applicable to complex molecules in early development and may not be the most cost-effective approach for a compound like this compound. acs.orgmdpi.orgacs.org For this particular compound, a well-optimized one-pot liquid-phase synthesis is likely to be the more economically viable option for large-scale production.
Advanced Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 6 4 Chlorophenyl Pyrimidin 4 Ol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov For 6-(4-Chlorophenyl)pyrimidin-4-ol, NMR is critical for confirming the carbon skeleton, determining the substitution pattern, and investigating dynamic processes such as tautomerism. The pyrimidin-4-ol moiety can exist in equilibrium with its keto tautomer, 6-(4-chlorophenyl)-3H-pyrimidin-4-one. NMR studies, potentially at variable temperatures, can provide evidence for the existence and ratio of these tautomers in different solvents. researchgate.netresearchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.1 - 8.3 | 155 - 158 |
| H5 | 6.7 - 6.9 | 105 - 108 |
| H2'/H6' | 7.8 - 8.0 (d) | 129 - 131 |
| H3'/H5' | 7.4 - 7.6 (d) | 128 - 130 |
| OH | 12.0 - 14.0 (broad) | - |
| C4 | - | 165 - 168 |
| C6 | - | 160 - 163 |
| C1' | - | 134 - 136 |
| C4' | - | 135 - 138 |
Note: Predicted values are based on typical ranges for similar chemical environments. Actual values may vary based on solvent and other experimental conditions.
While one-dimensional (1D) NMR provides initial data, multi-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the chlorophenyl ring (H2'/H3' and H5'/H6'). It would also confirm the absence of coupling for the isolated pyrimidine (B1678525) protons, H2 and H5.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It would be used to definitively assign the carbon signals for C2, C5, and the carbons of the chlorophenyl ring by linking them to their attached, pre-assigned protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the pyrimidine proton H5 to carbons C4 and C6 would confirm their positions relative to the C5-H5 bond. Similarly, correlations from the chlorophenyl protons (H2'/H6') to the pyrimidine carbon C6 would establish the connection point between the two rings. nih.gov
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing these different forms. nih.gov Unlike in solution, molecules in the solid state have restricted motion, leading to broad NMR signals. Techniques like Magic-Angle Spinning (MAS) are used to average these anisotropic interactions and obtain high-resolution spectra. jeol.com
Should this compound exhibit polymorphism, each form would have a unique crystal lattice and molecular packing, resulting in distinct local electronic environments for the nuclei. These differences would manifest as measurable changes in the ¹³C and ¹⁵N chemical shifts in the SSNMR spectra, allowing for the identification and quantification of different polymorphic forms in a sample. researchgate.net
Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.gov
For this compound (C₁₀H₇ClN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula by distinguishing it from other potential formulas with the same nominal mass.
Electron Impact (EI) ionization is often used to induce fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The study of fragmentation pathways for related pyrimidine structures provides a basis for predicting the fragmentation of the title compound. researchgate.netsapub.org
Plausible Fragmentation Pathways for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 206/208 | [M]⁺ | - |
| 178/180 | [M - CO]⁺ | Carbon monoxide |
| 151/153 | [M - HCN - CO]⁺ | Hydrogen cyanide, Carbon monoxide |
| 111 | [C₆H₄Cl]⁺ | C₄H₃N₂O |
| 75 | [C₆H₃]⁺ | Cl, C₄H₃N₂O |
Note: The presence of chlorine results in characteristic isotopic patterns (M+2) with an intensity ratio of approximately 3:1.
X-Ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information for a crystalline solid. ias.ac.in This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the this compound molecule in the crystal lattice. nih.govresearchgate.net
Furthermore, XRD elucidates the supramolecular architecture by mapping intermolecular interactions. nih.gov For this compound, key interactions would likely include:
Hydrogen Bonding: The hydroxyl group of the pyrimidinol and the nitrogen atoms of the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are expected to be a dominant force in the crystal packing, potentially forming dimers or extended chains. researchgate.netcardiff.ac.uk
π–π Stacking: The aromatic pyrimidine and chlorophenyl rings can engage in π–π stacking interactions, further stabilizing the crystal structure. researchgate.net
Typical Bond Lengths and Angles for Related Structures
| Parameter | Typical Value |
| C-C (aromatic) | 1.38 - 1.41 Å |
| C-N (pyrimidine) | 1.32 - 1.38 Å |
| C-O (hydroxyl) | 1.35 - 1.38 Å |
| C-Cl | 1.73 - 1.75 Å |
| C-N-C Angle | 115 - 120° |
| Dihedral Angle (between rings) | Variable, influences conformation |
Note: These are generalized values from similar structures; specific values for the title compound require experimental determination.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govsmu.edu These two techniques are complementary and together provide a comprehensive vibrational profile.
For this compound, characteristic vibrational modes would confirm the presence of key structural features: researchgate.netresearchgate.net
O-H Stretch: A broad band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group, likely involved in hydrogen bonding.
C=O Stretch: If the keto tautomer is present, a strong absorption around 1650-1700 cm⁻¹ would be expected. youtube.com
Aromatic C=C and C=N Stretching: A series of bands between 1400-1600 cm⁻¹ would be characteristic of the pyrimidine and phenyl rings. researchgate.net
C-Cl Stretch: A strong band in the lower frequency region (typically 600-800 cm⁻¹) of the FTIR or Raman spectrum would confirm the presence of the chlorophenyl group. orientjchem.org
Characteristic Vibrational Frequencies
| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | FTIR |
| C-H Stretch (aromatic) | 3000 - 3100 | FTIR, Raman |
| C=O Stretch (keto form) | 1650 - 1700 | FTIR, Raman |
| C=C/C=N Stretch (ring) | 1400 - 1600 | FTIR, Raman |
| C-O Stretch | 1200 - 1250 | FTIR |
| C-Cl Stretch | 600 - 800 | FTIR, Raman |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Derivatives
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral derivatives of this compound were to be synthesized (for example, through the introduction of a stereocenter on a substituent), chiroptical spectroscopic methods would be essential for determining their absolute stereochemistry.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, known as a Cotton effect, is highly sensitive to the spatial arrangement of chromophores within the molecule. By comparing the experimental ECD spectrum of a chiral derivative to spectra predicted by quantum chemical calculations, its absolute configuration can be determined unambiguously. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed stereochemical information about the entire molecule, not just the areas near chromophores, making it a powerful complementary technique to ECD.
Computational and Theoretical Investigations of 6 4 Chlorophenyl Pyrimidin 4 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 6-(4-chlorophenyl)pyrimidin-4-ol, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, provide fundamental information about its geometry and electronic properties. nih.gov
These calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals, which can reveal stabilizing interactions within the molecule, such as hyperconjugation and intramolecular hydrogen bonding. For pyrimidine (B1678525) derivatives, these calculations can quantify the electronic interactions between the pyrimidine ring, the chlorophenyl substituent, and the hydroxyl group. ijcce.ac.irresearchgate.net
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on basis set/functional |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |
Note: The values in this table are illustrative and representative for similar heterocyclic compounds. Actual values for this compound would require specific calculations.
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis of this compound involves exploring the different spatial arrangements of the molecule that arise from rotation around its single bonds. The most significant conformational flexibility comes from the rotation of the 4-chlorophenyl group relative to the pyrimidine ring.
Computational methods can map the potential energy surface as a function of the dihedral angle between the two rings. This analysis identifies the most stable conformer (the global minimum on the energy landscape) and any other low-energy conformers. For a similar compound, 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene (B151609) and pyrimidine rings was found to be very small, at 3.99 (4)°, indicating a nearly planar conformation in the crystalline state. nih.gov For this compound, a similar near-planar conformation is expected to be energetically favorable, as it maximizes π-system conjugation. The energy barriers to rotation between these conformers can also be calculated, providing insight into the molecule's rigidity.
Tautomeric Equilibria and Stability Studies
Hydroxypyrimidines, such as this compound, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, a significant equilibrium exists between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one).
The relative stability of these tautomers is a critical factor, as each form has different hydrogen bonding capabilities and electronic properties, which can lead to different biological activities. Computational studies can predict the relative energies of the tautomers in the gas phase and in different solvents. capes.gov.br Generally, for 4-oxopyrimidines, the keto form is found to be predominant in liquid solvent systems, while in the gas phase, comparable populations of both keto and enol forms can exist. capes.gov.br The stability can be influenced by internal factors (aromaticity, intramolecular hydrogen bonds) and external factors (solvent polarity, specific solute-solvent interactions). encyclopedia.pub
Figure 1: Tautomeric Equilibrium of this compound
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. semanticscholar.org An MD simulation of this compound, typically placed in a box of explicit solvent molecules like water, can reveal how the molecule moves, flexes, and interacts with its environment.
These simulations are crucial for understanding:
Solvation: How water molecules arrange around the solute and form hydrogen bonds.
Conformational Dynamics: The transitions between different conformations in solution.
Stability of Tautomers: By observing the persistence of tautomeric forms and the frequency of interconversion in a solvent.
MD simulations can also be used to study the stability of the compound when bound to a biological target, providing insights into the strength and lifetime of the protein-ligand complex. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Target Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a series of pyrimidine analogs of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed.
The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.govkfupm.edu.sa A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Table 2: Examples of Descriptors Used in QSAR Models for Pyrimidine Derivatives
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Relates to reactivity and ability to participate in charge transfer. |
| Steric | Molecular Weight (MW) | A simple measure of the molecule's size. |
| Topological | Wiener Index | Describes molecular branching. |
| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; relates to membrane permeability. |
| Thermodynamic | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |
Molecular Docking Studies with Relevant Biological Macromolecules (Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a DNA molecule. mdpi.com For this compound, docking studies can be performed against various known biological targets of pyrimidine derivatives, such as kinases (e.g., CDK2/4/6), FtsZ, or dipeptidyl peptidase-4 (DPP-4). nih.govmdpi.comnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then computationally "docked" into the active site of the protein. The results are ranked based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the specific intermolecular interactions responsible for binding, such as:
Hydrogen bonds: Between the pyrimidine N/O/H atoms and polar residues in the active site.
Hydrophobic interactions: Between the chlorophenyl ring and nonpolar residues.
π-π stacking: Between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.
These studies are invaluable for generating hypotheses about the mechanism of action and for suggesting specific structural modifications to improve binding affinity and selectivity. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Pyrimidine N1 | Leu83 (Backbone NH) | 2.9 |
| Hydrogen Bond | 4-OH group | Asp86 (Side Chain O) | 2.8 |
| Hydrophobic | Chlorophenyl Ring | Val35, Ala51, Ile145 | N/A |
| Halogen Bond | Chlorine atom | Gly82 (Backbone O) | 3.1 |
Note: This table is a hypothetical representation of potential interactions and does not reflect results from a specific experimental study.
Mechanistic Biological Activity and Molecular Target Engagement Studies of 6 4 Chlorophenyl Pyrimidin 4 Ol in Vitro Focus
Exploration of Specific Enzyme Inhibition Mechanisms
There is currently no specific information available in the scientific literature regarding the enzyme inhibition mechanisms of 6-(4-Chlorophenyl)pyrimidin-4-ol.
Receptor Binding and Signaling Pathway Modulation
Detailed studies on the receptor binding profile and subsequent signaling pathway modulation by this compound are not present in the available literature.
Investigation of Protein-Ligand Interactions and Binding Kinetics
Specific data from investigations into the protein-ligand interactions and binding kinetics of this compound have not been publicly reported.
Cellular Pathway Perturbations (e.g., Apoptosis Induction Mechanisms, Cell Cycle Arrest Mechanisms)
The effects of this compound on cellular pathways, including the induction of apoptosis or cell cycle arrest, have not been specifically documented.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
While SAR studies exist for various pyrimidine (B1678525) derivatives, a specific analysis focused on optimizing the biological activity of this compound is not available.
Mechanism-Based Design of Novel Chemical Probes
The design and development of novel chemical probes based on the this compound scaffold have not been reported in the scientific literature.
As of the latest available research, there is no publicly documented information regarding the advanced applications of this compound in the specific fields of materials science, catalysis, fluorescent probes, supramolecular chemistry, or analytical chemistry as outlined in the requested article structure.
Extensive searches of scientific databases and literature have not yielded any studies or reports detailing the utilization of this particular compound for the following applications:
Advanced Applications of 6 4 Chlorophenyl Pyrimidin 4 Ol Beyond Therapeutic Modalities
Application in Analytical Chemistry as Derivatizing Agents or Chromatographic Standards:There is no information available on the use of 6-(4-chlorophenyl)pyrimidin-4-ol as a derivatizing agent to enhance the detection of other molecules or as a standard for chromatographic analysis.
Therefore, at this time, it is not possible to provide a detailed article on the advanced applications of this compound beyond therapeutic modalities as the foundational research in these areas appears to be absent from the public domain.
Future Research Directions and Unaddressed Challenges in 6 4 Chlorophenyl Pyrimidin 4 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 6-arylpyrimidin-4-ols, the class to which 6-(4-Chlorophenyl)pyrimidin-4-ol belongs, has seen advancements towards more efficient and environmentally benign methods. A notable one-pot synthesis approach has been developed for 6-arylpyrimidin-4-ols, which involves the reaction of an alkyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate. scispace.comresearchgate.net This method offers a streamlined route to the pyrimidine (B1678525) core.
However, the pursuit of even more sustainable and novel synthetic strategies remains a critical challenge. Future research should focus on:
Green Chemistry Approaches: Exploring the use of alternative solvents, microwave-assisted synthesis, and ultrasound-assisted reactions to reduce reaction times, energy consumption, and the use of hazardous reagents.
Catalytic Systems: Developing novel catalysts that can facilitate the synthesis with higher yields and selectivity under milder conditions.
Flow Chemistry: Investigating the application of continuous flow technologies for a safer, more scalable, and automated synthesis of this compound and its analogues.
| Synthetic Approach | Description | Potential Advantages |
| One-Pot Synthesis | Reaction of an alkyl 3-oxo-3-arylpropanoate with formamide and ammonium acetate. scispace.comresearchgate.net | Reduced number of steps, commercially available starting materials. |
| Microwave-Assisted | Utilizing microwave irradiation to accelerate the reaction. | Faster reaction times, potential for higher yields. |
| Ultrasound-Assisted | Employing ultrasonic waves to enhance the chemical reaction. | Improved reaction rates and yields. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, scalability, and automation. |
Exploration of Underutilized Reactivity Profiles
The reactivity of the this compound scaffold is not yet fully explored. The presence of the pyrimidin-4-ol tautomer, which can exist in equilibrium with the pyrimidin-4(3H)-one form, offers diverse opportunities for chemical transformations. chemicalbook.comnih.govhaz-map.com Future research should aim to investigate:
Tautomeric Reactivity: Systematically studying the reactivity of both tautomeric forms to enable the synthesis of novel derivatives with distinct substitution patterns.
Cross-Coupling Reactions: Expanding the scope of Suzuki, Stille, and other cross-coupling reactions at various positions of the pyrimidine ring to introduce a wider range of functional groups.
C-H Activation: Exploring direct C-H functionalization as an atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials.
Deeper Mechanistic Understanding of Biological and Material Interactions
While pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, the specific mechanisms of action for this compound are largely uncharacterized. nih.govnih.govnih.govjuniperpublishers.com A deeper mechanistic understanding is crucial for its rational development as a therapeutic agent or a functional material. Key areas for future investigation include:
Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific cellular targets of this compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues and evaluating their biological activity to establish clear SAR, which can guide the design of more potent and selective compounds.
Material Interactions: Investigating the interactions of this compound with polymers, nanoparticles, and other materials to explore its potential in areas like organic electronics or sensor technology.
Integration with Advanced High-Throughput Screening and Computational Methods
The discovery and optimization of new applications for this compound can be significantly accelerated by integrating modern screening and computational techniques.
High-Throughput Screening (HTS): Screening large libraries of this compound analogues against a wide range of biological targets, such as kinases, can rapidly identify promising lead compounds for drug discovery. nih.govdocumentsdelivered.comdrugdiscoverytrends.com
Computational Docking and Molecular Dynamics: Utilizing in silico methods to predict the binding modes of this compound and its derivatives with target proteins, thereby guiding the design of more effective inhibitors. nih.govmdpi.comeurekaselect.comaip.org
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing QSAR models to correlate the structural features of analogues with their biological activity, enabling the prediction of the potency of novel compounds before their synthesis. eurekaselect.com
| Technology | Application in this compound Research |
| High-Throughput Screening (HTS) | Rapidly screen for biological activity against various targets. nih.govdocumentsdelivered.comdrugdiscoverytrends.com |
| Molecular Docking | Predict binding interactions with proteins to guide drug design. nih.govmdpi.comeurekaselect.comaip.org |
| QSAR Modeling | Correlate chemical structure with biological activity to predict potency. eurekaselect.com |
Design of Next-Generation Analogues with Tailored Properties
Building upon the knowledge gained from the aforementioned research areas, the design of next-generation analogues of this compound with tailored properties is a key future direction. This involves:
Scaffold Hopping and Bioisosteric Replacement: Replacing the pyrimidine core or the chlorophenyl group with other heterocycles or functional groups to modulate the compound's physicochemical properties and biological activity.
Fragment-Based Drug Design: Utilizing small molecular fragments that bind to the target protein to build novel and potent inhibitors based on the this compound scaffold.
Multi-Target Ligands: Designing analogues that can simultaneously interact with multiple biological targets, which could be beneficial for treating complex diseases like cancer. Pyrimidine-based compounds have shown promise as kinase inhibitors, a class of drugs often targeting multiple pathways. acs.orgmdpi.comrsc.orgmdpi.comnih.govrsc.orgnih.gov
Q & A
Q. What role does this compound play in fragment-based drug discovery pipelines?
- Answer :
- Fragment libraries : Screen against target proteins (e.g., kinases) via surface plasmon resonance (SPR) for hit identification.
- SAR expansion : Introduce substituents at C-2 or C-5 positions to enhance binding affinity while maintaining the pyrimidin-4-ol scaffold .
- Co-crystallization : Use SHELX suites to resolve ligand-protein complexes and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
